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Compound of Interest

Compound Name:
4-Chloro[1,3]thiazolo[5,4-

C]pyridine

Cat. No.: B1449899 Get Quote

An In-depth Technical Guide to the Chemical Properties and Reactivity of 4-Chlorothiazolo[5,4-

c]pyridine

Introduction
The thiazolo[5,4-c]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry and

materials science. As a bioisostere of purine, this fused ring system is a cornerstone for the

design of novel kinase inhibitors, receptor antagonists, and other biologically active agents.

This guide focuses on a key derivative, 4-Chlorothiazolo[5,4-c]pyridine, a versatile and highly

valuable intermediate for drug discovery and development. The presence of a chlorine atom at

the 4-position of the pyridine ring—a position activated by the ring nitrogen—renders this

molecule an exceptionally useful building block for generating diverse chemical libraries via

transition metal-catalyzed cross-coupling and nucleophilic aromatic substitution reactions.

This document provides a comprehensive overview of the chemical properties, synthesis,

reactivity, and analytical characterization of 4-Chlorothiazolo[5,4-c]pyridine, tailored for

researchers, medicinal chemists, and process development scientists.

Core Chemical Properties and Identifiers
Precise identification and understanding of the basic physicochemical properties are

fundamental for the effective use of any chemical intermediate.
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Structural Information and Identifiers
Identifier Value

Molecular Formula C₆H₃ClN₂S

Molecular Weight 170.62 g/mol

Canonical SMILES C1=CN=C(C2=C1N=CS2)Cl

InChI Key KYXFVXOEMXFSKJ-UHFFFAOYSA-N

CAS Number 1037213-91-3

Physicochemical Properties
Experimental data for 4-Chlorothiazolo[5,4-c]pyridine is not extensively published. The

properties below are based on computational predictions and data from analogous structures.

Property Predicted Value / Description

Appearance Likely an off-white to yellow solid.

Melting Point
Not available. Expected to be a solid at room

temperature.

Solubility

Expected to be soluble in chlorinated solvents

(DCM, chloroform), ethers (THF, dioxane), and

polar aprotic solvents (DMF, DMSO). Sparingly

soluble in alcohols and hydrocarbons.

XLogP 1.8 (Predicted)

Synthesis and Manufacturing
While multiple synthetic routes to the thiazolopyridine core exist, a common and logical

approach to 4-Chlorothiazolo[5,4-c]pyridine involves the initial construction of the

corresponding thiazolo[5,4-c]pyridin-4-one, followed by a chlorination reaction. This strategy is

well-established for the synthesis of similar chloro-substituted nitrogen heterocycles.[1]

Proposed Synthetic Pathway
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The synthesis can be envisioned as a two-step process starting from commercially available

precursors.

2-Amino-4-mercaptopyridine

Thiazolo[5,4-c]pyridin-4-one

Cyclization

Ethyl Cyanoformate 4-Chlorothiazolo[5,4-c]pyridine

Chlorination

POCl₃ or (COCl)₂/DMF

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 4-Chlorothiazolo[5,4-c]pyridine.

Experimental Protocol: Synthesis via Chlorination
This protocol describes the chlorination of the thiazolo[5,4-c]pyridin-4-one intermediate.

Step 1: Synthesis of Thiazolo[5,4-c]pyridin-4-one (Intermediate C)

This intermediate can be prepared via the condensation of a suitable 3-aminopyridine-4-thiol

derivative with a one-carbon synthon, a method adapted from related heterocyclic

syntheses.

Step 2: Chlorination to 4-Chlorothiazolo[5,4-c]pyridine (Product E)

Rationale: Phosphorus oxychloride (POCl₃) is a standard and highly effective reagent for

converting hydroxylated nitrogen heterocycles (and their tautomeric pyridones/amides) into

their corresponding chloro derivatives.[1] The mechanism involves the formation of a

phosphate ester intermediate, which is then displaced by a chloride ion.

Protocol:

Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, a

nitrogen inlet, and a magnetic stirrer, add Thiazolo[5,4-c]pyridin-4-one (1.0 eq).
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Reagent Addition: Under a nitrogen atmosphere, carefully add phosphorus oxychloride

(POCl₃, 5-10 eq) to the flask. A catalytic amount of a tertiary amine base like N,N-

diisopropylethylamine (DIPEA) or triethylamine (TEA) can be added to facilitate the

reaction, although it often proceeds without.

Reaction Conditions: Heat the reaction mixture to reflux (approx. 105-110 °C) and stir for

3-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is

consumed.

Work-up:

Carefully cool the reaction mixture to room temperature, then slowly quench it by

pouring it onto crushed ice with vigorous stirring in a fume hood. Caution: This is a

highly exothermic and gas-evolving process.

Neutralize the acidic aqueous solution by the slow addition of a saturated sodium

bicarbonate (NaHCO₃) solution or solid sodium carbonate (Na₂CO₃) until the pH is ~7-8.

Extract the aqueous layer three times with a suitable organic solvent, such as

dichloromethane (DCM) or ethyl acetate (EtOAc).

Purification:

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate

(Na₂SO₄) or magnesium sulfate (MgSO₄).

Filter the drying agent and concentrate the solvent under reduced pressure.

Purify the resulting crude solid by flash column chromatography on silica gel, typically

using a hexane/ethyl acetate gradient, to yield pure 4-Chlorothiazolo[5,4-c]pyridine.

Chemical Reactivity and Synthetic Utility
The synthetic power of 4-Chlorothiazolo[5,4-c]pyridine lies in the reactivity of its C4-chloro

substituent. The electron-withdrawing effect of the pyridine nitrogen atom makes the C4

position electron-deficient and thus highly susceptible to two critical classes of reactions for

drug discovery.
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Caption: Key reactivity pathways of 4-Chlorothiazolo[5,4-c]pyridine.

Nucleophilic Aromatic Substitution (SₙAr)
Mechanistic Principle: The pyridine nitrogen atom acts as an electron sink, stabilizing the

negative charge of the Meisenheimer intermediate formed upon nucleophilic attack. This

stabilization is most effective for attack at the C2 and C4 positions.[2][3] Consequently, the

chlorine at C4 is an excellent leaving group in SₙAr reactions.

Scope: This reaction allows for the straightforward introduction of a wide variety of nitrogen,

oxygen, and sulfur nucleophiles, which is critical for structure-activity relationship (SAR)

studies.

Amination: Reaction with primary or secondary amines (R¹R²NH) yields 4-amino

derivatives.

Alkoxylation/Aryloxylation: Reaction with alcohols (ROH) or phenols (ArOH) in the

presence of a base (e.g., NaH, K₂CO₃) yields 4-ether derivatives.

Thiolation: Reaction with thiols (RSH) yields 4-thioether derivatives.

Representative Protocol (Amination):
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Dissolve 4-Chlorothiazolo[5,4-c]pyridine (1.0 eq) in a polar aprotic solvent like DMSO,

NMP, or dioxane.

Add the desired amine nucleophile (1.1 - 2.0 eq) and a non-nucleophilic base such as

DIPEA or K₂CO₃ (2.0 - 3.0 eq).

Heat the mixture at 80-150 °C. The reaction can often be accelerated using microwave

irradiation.

Monitor by LC-MS. Upon completion, cool the reaction, dilute with water, and extract with

an organic solvent (e.g., EtOAc).

Purify the product via column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions
The C-Cl bond is a versatile handle for forming new carbon-carbon and carbon-nitrogen bonds

using palladium catalysis.

Suzuki-Miyaura Coupling:

Principle: The Suzuki reaction is a robust method for forming C-C bonds between the C4

position and various sp²-hybridized carbons from boronic acids or esters.[4][5] This is

arguably the most important reaction for this building block, enabling the synthesis of

biaryl and heteroaryl-aryl structures commonly found in kinase inhibitors.[6][7]

Typical Conditions: A palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst like

PdCl₂(dppf)), a phosphine ligand (e.g., SPhos, XPhos, PPh₃), and a base (e.g., K₂CO₃,

Cs₂CO₃, K₃PO₄) in a solvent system like dioxane/water or DME/water.[8]

Representative Protocol (Suzuki Coupling):

To a reaction vessel, add 4-Chlorothiazolo[5,4-c]pyridine (1.0 eq), the aryl/heteroaryl

boronic acid (1.2 - 1.5 eq), a base such as K₂CO₃ (3.0 eq), and the palladium catalyst

system (e.g., PdCl₂(dppf), 5 mol%).

Evacuate and backfill the vessel with an inert gas (nitrogen or argon) three times.
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Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).

Heat the reaction mixture to 80-100 °C for 2-12 hours, monitoring by LC-MS.

After cooling, dilute with water and extract with ethyl acetate.

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

Purify by flash chromatography to obtain the desired 4-aryl-thiazolo[5,4-c]pyridine.

Analytical Characterization
Unambiguous characterization is essential for confirming the identity and purity of the

synthesized material.

Expected Spectroscopic Signature
While specific experimental spectra are not widely available, the following characteristics can

be predicted based on the structure and data from analogous compounds.

¹H NMR:

The spectrum will feature three distinct signals in the aromatic region (typically δ 7.0-9.0

ppm).

The proton on the thiazole ring (C2-H) is expected to be a singlet and appear at a

characteristic downfield shift (likely > δ 8.5 ppm).

The two protons on the pyridine ring (C6-H and C7-H) will form an AX doublet system. The

C6-H, being adjacent to the pyridine nitrogen, is expected to be the most downfield of the

two (e.g., δ 8.0-8.5 ppm), while the C7-H will be more upfield (e.g., δ 7.0-7.5 ppm).

¹³C NMR:

The spectrum will show six distinct signals for the six unique carbon atoms.

Carbons adjacent to nitrogen atoms (C2, C4, C6, and C7a) will be significantly deshielded,

appearing downfield. The C4 carbon bearing the chlorine atom is expected to be highly
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deshielded (e.g., >150 ppm).[9]

The C5a carbon, at the ring junction, will also be in the aromatic region.

Mass Spectrometry (HRMS-ESI):

The compound will show a characteristic isotopic pattern for a molecule containing one

chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

The exact mass of the protonated molecular ion [M+H]⁺ would be calculated as 170.9781

(for ³⁵Cl) and 172.9752 (for ³⁷Cl).

Safety and Handling
Appropriate safety precautions must be observed when handling 4-Chlorothiazolo[5,4-

c]pyridine and its reagents.

General Handling:

Use only in a well-ventilated area, preferably within a chemical fume hood.

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab

coat, and chemical-resistant gloves (e.g., nitrile).

Avoid inhalation of dust and contact with skin and eyes.[8] In case of contact, rinse

immediately with plenty of water.

Reactivity Hazards:

Chlorination reactions with POCl₃ should be performed with extreme caution in a fume

hood, as the reagent is corrosive and reacts violently with water.

Palladium-catalyzed reactions should be performed under an inert atmosphere to prevent

catalyst deactivation.

Storage:

Store in a tightly sealed container in a cool, dry place away from incompatible materials

such as strong oxidizing agents and strong bases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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